

Spectroscopic Analysis of 2-Chlorobutane: A Technical Guide

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Compound of Interest

Compound Name: 2-Chlorobutane

Cat. No.: B165301

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This guide provides a comprehensive overview of the spectroscopic data for **2-chlorobutane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided, and key aspects of the data are visualized through diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **2-chlorobutane** ($\text{CH}_3\text{CHClCH}_2\text{CH}_3$), both ^1H and ^{13}C NMR spectra offer unique insights into its atomic arrangement.

^1H NMR Spectroscopy Data

The ^1H NMR spectrum of **2-chlorobutane** displays four distinct signals, corresponding to the four unique proton environments in the molecule.^[1] The integration ratio of these signals is 3:1:2:3, which aligns with the number of protons in each environment.^[1]

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃ (next to CH ₂)	~1.0	Triplet	3H
CH ₃ (next to CHCl)	~1.5	Doublet	3H
CH ₂	~1.7	Multiplet	2H
CHCl	~4.0	Hextet	1H

Diagram of **2-Chlorobutane** with Proton Assignments for ¹H NMR

A diagram illustrating the four unique proton environments in **2-chlorobutane**.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of **2-chlorobutane** shows four signals, indicating four distinct carbon environments.^[2] The chemical shifts are influenced by the electronegativity of the chlorine atom, with the carbon atom bonded directly to the chlorine (CHCl) appearing most downfield.^[2]

Signal Assignment	Chemical Shift (δ , ppm)
CH ₃ (terminal)	~11
CH ₃ (adjacent to CHCl)	~25
CH ₂	~34
CHCl	~60

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-chlorobutane** exhibits characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2880-3080	C-H stretching	Alkyl C-H
~1300-1500	C-H bending	Alkyl C-H
~580-780	C-Cl stretching	Chloroalkane

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **2-chlorobutane** provides information about its molecular weight and fragmentation pattern.

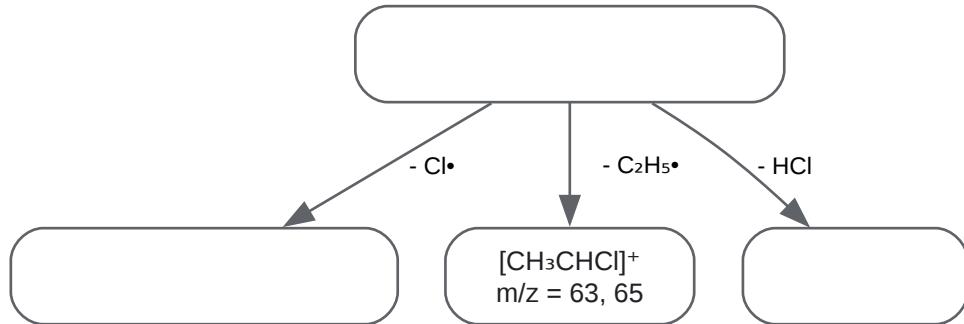
Key Spectral Data

- Molecular Ion (M⁺): Two molecular ion peaks are observed at m/z 92 and 94.[4] This is due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which have a natural abundance ratio of approximately 3:1.[4] Consequently, the M⁺ peak at m/z 92 ([C₄H₉³⁵Cl]⁺) and the M+2 peak at m/z 94 ([C₄H₉³⁷Cl]⁺) appear in a roughly 3:1 intensity ratio.[4]
- Base Peak: The base peak, which is the most abundant ion, is observed at m/z 57.[4] This corresponds to the secondary carbocation [CH₃CH⁺CH₂CH₃] formed by the loss of a chlorine radical.[4]
- Other Significant Fragments: Other notable fragments include ions at m/z 63 and 65, corresponding to [CH₃CH³⁵Cl]⁺ and [CH₃CH³⁷Cl]⁺ respectively, and an ion at m/z 56.[5]

m/z	Ion Fragment	Notes
92, 94	$[\text{C}_4\text{H}_9\text{Cl}]^+$	Molecular ion peaks (M^+ , $\text{M}+2$), ratio ~3:1
63, 65	$[\text{CH}_3\text{CHCl}]^+$	Fragment from C-C bond cleavage
57	$[\text{C}_4\text{H}_9]^+$	Base Peak, loss of $\text{Cl}\bullet$
56	$[\text{C}_4\text{H}_8]^+$	Loss of HCl

Diagram of **2-Chlorobutane** Mass Spectrometry Fragmentation

Major Fragmentation Pathways of 2-Chlorobutane



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A diagram showing the primary fragmentation pathways of the **2-chlorobutane** molecular ion.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation (Liquid Sample):

- A small quantity of liquid **2-chlorobutane** (a few drops) is added to approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3), in a clean, dry vial.

- A small amount of a reference standard, such as tetramethylsilane (TMS), is often included in the solvent to provide a reference signal at 0.00 ppm.
- The solution is thoroughly mixed to ensure homogeneity.
- The solution is then transferred into a clean 5 mm NMR tube using a Pasteur pipette, often with a small cotton or glass wool plug to filter out any particulate matter.
- The NMR tube is capped and carefully placed into the NMR spectrometer.

Data Acquisition:

- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.
- For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The FID is then Fourier transformed to obtain the frequency-domain spectrum.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation and Data Acquisition:

- The Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry.
- A background spectrum of the clean, empty ATR crystal is collected.
- A small drop of liquid **2-chlorobutane** is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

- After the measurement, the sample is carefully wiped from the crystal using a soft tissue and an appropriate solvent.

Mass Spectrometry (Electron Ionization)

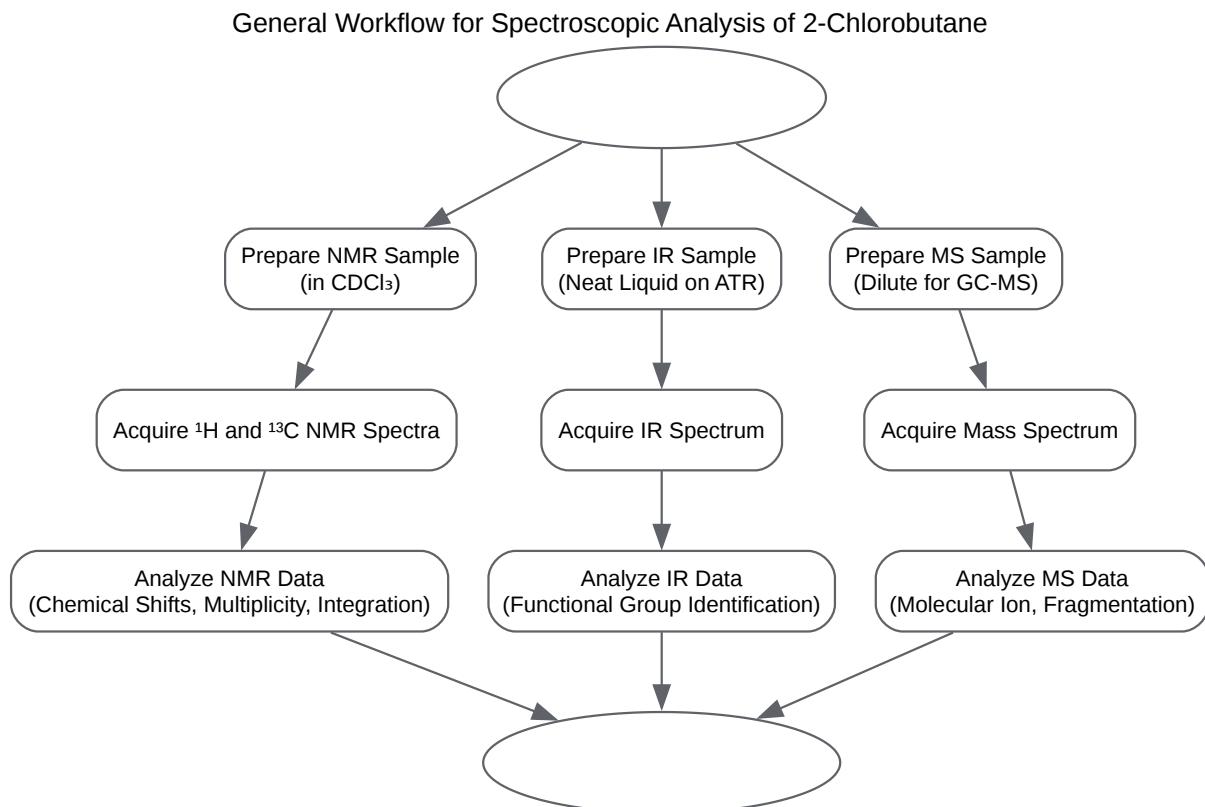
Sample Introduction and Ionization:

- A small amount of liquid **2-chlorobutane** is injected into the gas chromatograph (GC) inlet, where it is vaporized.
- The vaporized sample is carried by an inert gas (e.g., helium) through a chromatographic column to separate it from any impurities.
- The separated **2-chlorobutane** elutes from the GC column and enters the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

Mass Analysis and Detection:

- The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

General Spectroscopic Analysis Workflow



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A flowchart outlining the general workflow for the spectroscopic analysis of **2-chlorobutane**.

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